Supramolecular Self-Assembly: 3,5-Dichlorotyrosine Directs a Unique Network of Synergistic Halogen and Hydrogen Bonds
In a direct head-to-head comparison with 3,5-diiodotyrosine, X-ray crystallography and DFT calculations reveal that 3,5-dichlorotyrosine forms a distinct self-assembled network. The 3,5-dichloro derivative establishes a continuous, directional chain of type I halogen bonds (Cl...Cl) and engages in a synergistic interplay with hydrogen bonds (O-H...O and N-H...O). This specific network architecture is not observed for the diiodo analog, which instead forms discrete dimers through type II halogen bonds, demonstrating that the choice of halogen dictates the long-range order of the peptide assembly [1].
| Evidence Dimension | Crystal packing motif and halogen bond type |
|---|---|
| Target Compound Data | 3,5-Dichloro-L-tyrosine forms continuous chains via Type I Cl...Cl halogen bonds. |
| Comparator Or Baseline | 3,5-Diiodo-L-tyrosine forms discrete dimers via Type II I...I halogen bonds. |
| Quantified Difference | Qualitative difference in supramolecular architecture (chains vs. dimers). |
| Conditions | Single-crystal X-ray diffraction and DFT calculations (M06-2X/def2-TZVP) on the free amino acids. |
Why This Matters
This evidence is crucial for researchers designing self-assembling peptide materials or studying halogen bond-driven protein folding, where the macroscopic properties (e.g., gelation, viscosity, crystallinity) are a direct consequence of the microscopic packing motif dictated by the specific halogen substituent.
- [1] Sori, L., Pizzi, A., Demitri, N., Terraneo, G., Frontera, A., & Metrangolo, P. (2022). Hydrogen and halogen bond synergy in the self-assembly of 3,5-dihalo-tyrosines: structural and theoretical insights. CrystEngComm, 24, 7255-7260. View Source
